(E/Z)-Doxepin Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

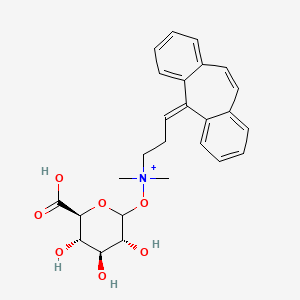

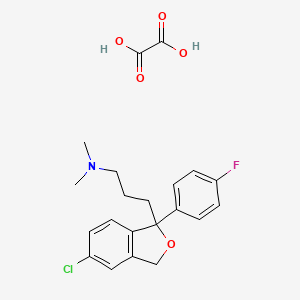

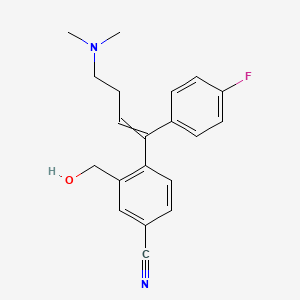

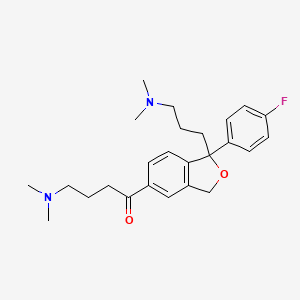

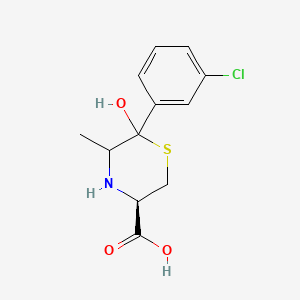

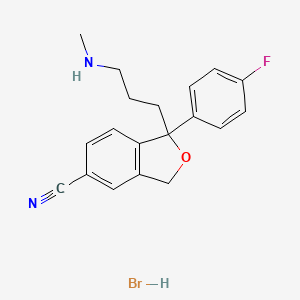

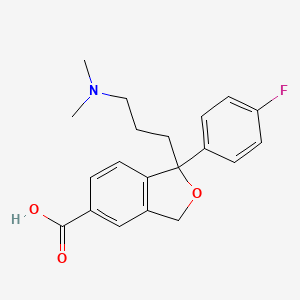

“(E/Z)-Doxepin Glucuronide” is a glucuronide conjugate of Doxepin . Glucuronidation is a common metabolic pathway in the body, often involved in the metabolism of substances such as drugs . The substances resulting from glucuronidation are known as glucuronides and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .

Synthesis Analysis

The synthesis of glucuronides like “(E/Z)-Doxepin Glucuronide” involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . This process is formed in the liver . Synthetic methods for all classes of glucuronides have been reviewed and updated, together with advances in the enzymatic synthesis of glucuronides .Molecular Structure Analysis

The molecular structure of “(E/Z)-Doxepin Glucuronide” would be determined by the E/Z configuration of the double bond in the molecule . The E/Z system is the IUPAC preferred method of describing the absolute stereochemistry of double bonds in organic chemistry .Chemical Reactions Analysis

The E/Z isomerism affects the properties of organic compounds, such as their physical and chemical properties, as the different arrangements of atoms in space result in different molecular shapes and interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E/Z)-Doxepin Glucuronide” would be influenced by its E/Z configuration . The E/Z system can be used to describe double bonds having two, three, or four substituents .Mécanisme D'action

Safety and Hazards

While simple O- (ether-linked) and N-glucuronide drug conjugates generally are unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from metabolism of carboxylic acid–containing xenobiotics can exhibit a degree of chemical reactivity that is dependent upon their molecular structure .

Orientations Futures

The future of glucuronides like “(E/Z)-Doxepin Glucuronide” could involve their use in antibody-drug conjugates (ADCs) as a potential therapeutic avenue in cancer treatment . By combining the selective specificity of monoclonal antibodies with the cytotoxicity of drug molecules, ADCs aim to increase the therapeutic index, selectively targeting cancer cells while minimizing systemic toxicity .

Propriétés

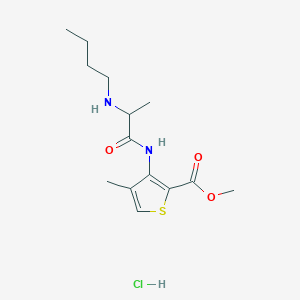

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Doxepin Glucuronide involves the glucuronidation of doxepin.", "Starting Materials": [ "Doxepin", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Anhydrous dichloromethane (DCM)", "Anhydrous methanol", "Anhydrous sodium sulfate" ], "Reaction": [ "Activation of glucuronic acid with DCC and DMAP in anhydrous DCM", "Addition of DIPEA to the reaction mixture to catalyze the reaction", "Addition of doxepin to the reaction mixture and stirring at room temperature for several hours", "Workup of the reaction mixture with anhydrous methanol and anhydrous sodium sulfate", "Purification of the product by column chromatography" ] } | |

Numéro CAS |

788790-52-3 |

Formule moléculaire |

C25H29NO7 |

Poids moléculaire |

455.51 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

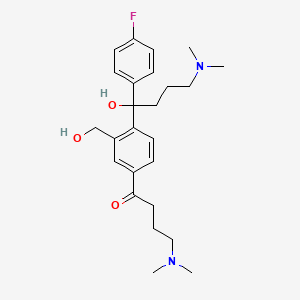

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)